Molecular Weight and Lipophilicity Differentiation of CAS 1006319-23-8 Versus the Des-5-Methyl Analog (CAS 1006458-56-5)
The target compound (CAS 1006319-23-8, C9H13N5, MW 191.23 g/mol, XLogP3 = 0.8) carries an additional methyl group at the 5-position of the 3-amine-bearing pyrazole ring compared to its closest analog 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS 1006458-56-5, C8H11N5, MW 177.21 g/mol) [1][2]. This single methyl insertion increases molecular weight by 14.02 g/mol (+7.9%) and introduces greater steric encumbrance adjacent to the primary amine, which is predicted to modulate both the pKa of the amine and the compound's hydrogen-bonding geometry . The XLogP3 difference between the two compounds is estimated at approximately 0.3–0.4 log units (based on the methylene contribution to logP typical for pyrazole systems), translating to a roughly 2-fold difference in lipid membrane partitioning [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 191.23 g/mol; XLogP3 = 0.8 (computed) |
| Comparator Or Baseline | CAS 1006458-56-5: MW 177.21 g/mol; XLogP3 ~0.4–0.5 (estimated; no published experimental value available) |
| Quantified Difference | ΔMW = +14.02 g/mol (+7.9%); ΔXLogP3 ≈ +0.3–0.4 units (estimated); ~2-fold difference in predicted membrane partitioning |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release); XLogP3 algorithm v3.0 |
Why This Matters
A ΔXLogP3 of 0.3–0.4 can shift a compound across critical drug-likeness thresholds (e.g., Lipinski's Rule of Five) and alter passive membrane permeability by approximately 2-fold, directly impacting cellular assay results and in vivo pharmacokinetic predictions during lead optimization [3].
- [1] PubChem. Compound Summary for CID 19576706: 5-methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS 1006319-23-8). National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS 1006458-56-5). National Center for Biotechnology Information. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Class-level reference for logP-dependent membrane permeability relationships. View Source
